Obtusastyrene

CAS No.: 21148-30-1

Cat. No.: VC13680417

Molecular Formula: C15H14O

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21148-30-1 |

|---|---|

| Molecular Formula | C15H14O |

| Molecular Weight | 210.27 g/mol |

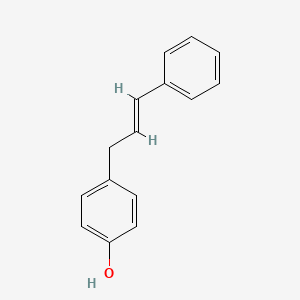

| IUPAC Name | 4-[(E)-3-phenylprop-2-enyl]phenol |

| Standard InChI | InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2/b7-4+ |

| Standard InChI Key | YNPGXIGIEYOFEX-QPJJXVBHSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/CC2=CC=C(C=C2)O |

| SMILES | C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O |

| Canonical SMILES | C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Obtusastyrene (CAS No. 24126-82-7) is chemically designated as 4-cinnamylphenol, with the molecular formula . Its structure comprises a phenolic hydroxyl group attached to a benzene ring, coupled with a cinnamyl side chain (Fig. 1). The unsaturated allyl group in the side chain distinguishes it from its saturated counterpart, dihydro-obtusastyrene (DH-obtusastyrene), which is synthesized via palladium-catalyzed hydrogenation .

Table 1: Structural Comparison of Obtusastyrene and Dihydro-Obtusastyrene

| Property | Obtusastyrene | Dihydro-Obtusastyrene |

|---|---|---|

| Side Chain Saturation | Unsaturated (Allyl) | Saturated |

| Molecular Formula | ||

| Antimicrobial Potency | Higher | Moderate |

The planar geometry of obtusastyrene enhances its ability to intercalate into microbial membranes, a feature critical to its antimicrobial activity .

Natural Sources and Synthesis

Botanical Origin

Obtusastyrene is predominantly extracted from Dalbergia retusa, a tropical hardwood tree native to Central America. The compound accumulates in the heartwood, where it likely serves as a phytoalexin against pathogens. While traditional extraction methods involve solvent-based isolation, recent advances in synthetic chemistry have enabled laboratory-scale production.

Synthetic Pathways

The seminal synthesis of obtusastyrene involves Friedel-Crafts alkylation between phenol and cinnamyl alcohol under acidic conditions . DH-obtusastyrene is derived via catalytic hydrogenation, which saturates the allyl group without altering the phenolic core. These methods yield compounds with purity ≥95%, as validated by nuclear magnetic resonance (NMR) and mass spectrometry .

Biological Activities and Mechanisms

Antimicrobial Properties

Obtusastyrene demonstrates potent activity against gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and fungi, with minimal inhibitory concentrations (MICs) below 100 μg/ml . Its bactericidal effects are rapid, achieving a 99.9% reduction in S. aureus viability within 6 hours at 25 μg/ml .

Table 2: Antimicrobial Efficacy of Obtusastyrene

| Microorganism | MIC (μg/ml) | MBC (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 25 | 50 |

| Bacillus cereus | 50 | 100 |

| Candida albicans | 75 | 150 |

Notably, efficacy diminishes against gram-negative bacteria (e.g., Escherichia coli), likely due to the outer membrane’s lipopolysaccharide layer impeding compound penetration .

Comparative Analysis with Structural Analogs

Dihydro-Obtusastyrene

Hydrogenation of obtusastyrene’s side chain yields DH-obtusastyrene, which shows reduced antimicrobial potency (MICs 2–4× higher) . This underscores the critical role of the unsaturated allyl group in bacterial membrane disruption.

Broader Phenolic Context

While curcumin and resveratrol dominate polyphenol research, obtusastyrene’s niche lies in its specificity for gram-positive pathogens. Unlike curcumin’s anti-inflammatory effects, obtusastyrene’s applications are primarily antimicrobial .

Applications and Future Directions

Pharmaceutical Development

Obtusastyrene’s gram-positive selectivity makes it a candidate for topical antiseptics or adjuncts in antibiotic combination therapies. Its synergy with β-lactams against methicillin-resistant S. aureus (MRSA) warrants exploration.

Cosmetic Formulations

The compound’s anti-melanogenesis and antioxidant properties could revolutionize skincare, though cytotoxicity profiles in human keratinocytes require validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume